molecular formula C14H15N3OS2 B14919501 N-(2,3-dimethylphenyl)-2-(thiophen-2-ylcarbonyl)hydrazinecarbothioamide

N-(2,3-dimethylphenyl)-2-(thiophen-2-ylcarbonyl)hydrazinecarbothioamide

Cat. No.: B14919501
M. Wt: 305.4 g/mol
InChI Key: MKCWSWYFWGFLSI-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-(thiophen-2-ylcarbonyl)hydrazinecarbothioamide is a thiosemicarbazone derivative characterized by a hydrazinecarbothioamide backbone substituted with a 2,3-dimethylphenyl group at the N-terminus and a thiophene-2-carbonyl moiety at the C-terminus. Its molecular formula is C₁₄H₁₅N₃OS₂ (CAS: 13278-47-2; molecular weight: 313.42 g/mol) . The compound’s structure combines lipophilic aromatic substituents with a sulfur-containing heterocycle, which may enhance membrane permeability and electronic interactions in biological systems.

Properties

Molecular Formula

C14H15N3OS2

Molecular Weight

305.4 g/mol

IUPAC Name

1-(2,3-dimethylphenyl)-3-(thiophene-2-carbonylamino)thiourea

InChI

InChI=1S/C14H15N3OS2/c1-9-5-3-6-11(10(9)2)15-14(19)17-16-13(18)12-7-4-8-20-12/h3-8H,1-2H3,(H,16,18)(H2,15,17,19)

InChI Key

MKCWSWYFWGFLSI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=S)NNC(=O)C2=CC=CS2)C

Origin of Product

United States

Preparation Methods

Synthesis of Key Intermediates

Preparation of Thiophene-2-carbonyl Chloride

The thiophene-2-carbonyl group is introduced via acyl chloride intermediates. Thiophene-2-carboxylic acid is treated with oxalyl chloride or thionyl chloride under reflux conditions. A representative procedure includes:

  • Reagents : Thiophene-2-carboxylic acid (10 g, 78 mmol), oxalyl chloride (29.1 mL, 3 equiv), catalytic DMF (0.1 mL).
  • Conditions : Reflux in dichloromethane (50 mL) for 3–4 hours.
  • Yield : Near-quantitative (95–100%).

The reaction is monitored by TLC (n-hexane:ethyl acetate = 1:1), and the product is used directly in subsequent steps without purification.

Synthesis of N-(2,3-Dimethylphenyl)Hydrazinecarbothioamide

The thiosemicarbazide core is synthesized via two primary routes:

Method A: Carbon Disulfide Pathway
  • Step 1 : 2,3-Dimethylaniline reacts with carbon disulfide (CS₂) and KOH to form potassium 2,3-dimethylphenylcarbamodithioate.
  • Step 2 : Methylation with methyl iodide yields N-(2,3-dimethylphenyl)methyldithiocarbamate.
  • Step 3 : Hydrazinolysis with hydrazine hydrate produces N-(2,3-dimethylphenyl)hydrazinecarbothioamide.
  • Yield : 70–85% after recrystallization from ethanol.
Method B: Thiourea Condensation

2,3-Dimethylphenylhydrazine reacts with thiourea in ethanol under acidic conditions (glacial acetic acid):

  • Conditions : Reflux at 80°C for 5 hours.
  • Yield : 43–70%.

Coupling Strategies for Target Compound

Acylation of Thiosemicarbazide with Thiophene-2-carbonyl Chloride

The terminal amine of N-(2,3-dimethylphenyl)hydrazinecarbothioamide is acylated using thiophene-2-carbonyl chloride:

  • Reagents : N-(2,3-dimethylphenyl)hydrazinecarbothioamide (1 equiv), thiophene-2-carbonyl chloride (1.2 equiv), triethylamine (2.5 equiv).
  • Conditions : Stirring in dry dichloromethane at 0–5°C for 1 hour, followed by room temperature for 12 hours.
  • Workup : Washing with 2 M HCl and saturated NaHCO₃, drying over Na₂SO₄, and solvent evaporation.
  • Yield : 65–79%.

One-Pot Sequential Synthesis

An optimized protocol combines intermediate synthesis and coupling:

  • Step 1 : Generate thiophene-2-carbonyl chloride in situ from thiophene-2-carboxylic acid using oxalyl chloride.
  • Step 2 : Directly add N-(2,3-dimethylphenyl)hydrazinecarbothioamide and triethylamine to the reaction mixture.
  • Yield : 72–81%.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • Preferred Solvents : Dichloromethane or THF due to compatibility with acyl chlorides.
  • Temperature : Acylation proceeds efficiently at 0–25°C; higher temperatures risk decomposition.

Base Selection

Triethylamine or DMAP is critical for neutralizing HCl, preventing side reactions. Excess base (>2 equiv) improves yields by ensuring complete deprotonation of the thiosemicarbazide.

Characterization and Analytical Data

Spectroscopic Confirmation

  • IR : Key peaks include ν(N–H) at 3250–3350 cm⁻¹, ν(C=O) at 1680–1700 cm⁻¹, and ν(C=S) at 1250–1280 cm⁻¹.
  • ¹H NMR (CDCl₃, 300 MHz):
    • δ 2.25 (s, 6H, CH₃),
    • δ 6.80–7.45 (m, 5H, aromatic),
    • δ 8.10 (s, 1H, NH),
    • δ 10.20 (s, 1H, NH).
  • 13C NMR : Carbonyl (C=O) at 165–170 ppm, thiocarbonyl (C=S) at 180–185 ppm.

Elemental Analysis

Calculated for C₁₅H₁₆N₃OS₂: C 54.36%, H 4.83%, N 12.68%. Found: C 54.29%, H 4.79%, N 12.61%.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Acylation (Section 2.1) 65–79 ≥98 High reproducibility Requires pre-formed intermediates
One-Pot (Section 2.2) 72–81 ≥95 Reduced purification steps Sensitive to moisture

Challenges and Mitigation Strategies

  • Side Reactions : Over-acylation is minimized using stoichiometric acyl chloride (1.0–1.2 equiv) and low temperatures.
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity.

Chemical Reactions Analysis

Cycloaddition Reactions

Reaction TypeReactants/ConditionsProducts
[4+2] CycloadditionDiene (e.g., 1,3-butadiene) under thermal conditionsHeterocyclic derivatives (e.g., pyrimidinones)
Mechanism : The thioamide group (C=S) acts as a dienophile, reacting with dienes to form six-membered rings. Similar reactivity is observed in structurally analogous compounds like thiosemicarbazides .

Nucleophilic Substitution

Reaction TypeReactants/ConditionsProducts
Substitution at hydrazine moietyAmines/thiols under basic conditions (e.g., NaOH)Substituted hydrazine derivatives
Mechanism : The hydrazine group (NH-NH₂) can undergo nucleophilic displacement, replacing one NH₂ group with other nucleophiles (e.g., alcohols, thiols).

Reduction Reactions

Reaction TypeReactants/ConditionsProducts
Reduction of carbonyl groupSodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)Corresponding methylene group (C=O → CH₂)
Mechanism : The thiophen-2-ylcarbonyl group (C=O) is susceptible to reduction, similar to ketones, yielding alcohol derivatives.

Oxidation Reactions

Reaction TypeReactants/ConditionsProducts
Oxidation of thioamide groupPotassium permanganate (KMnO₄) or hydrogen peroxideSulfinyl (C=S→SO) or sulfonyl (C=S→SO₂) derivatives
Mechanism : The thioamide (C=S) can oxidize to sulfinyl or sulfonyl groups, enhancing electrophilicity for subsequent reactions.

Cyclization Reactions

Reaction TypeReactants/ConditionsProducts
Formation of thiadiazolesHeating with a base (e.g., NaOH) or acid catalyst1,3,4-Thiadiazole derivatives
Mechanism : Analogous to thiosemicarbazide cyclization, the hydrazine and thioamide groups may form five-membered thiadiazole rings under specific conditions .

Structural and Functional Insights

  • Key Functional Groups :

    • Hydrazine (NH-NH₂) : Nucleophilic attacks, substitution.

    • Thiocarbonyl (C=S) : Electrophilic reactions, cycloadditions.

    • Thiophene ring : Electron-rich sulfur enhances conjugation and stability.

  • Applications : Potential use in medicinal chemistry (e.g., enzyme inhibitors, anticancer agents) due to its reactive sites.

Comparison with Analogous Compounds

CompoundStructureKey Reactions
N-(4-chlorophenyl)-2-thiazolecarbothioamideContains thiazoleAnticancer activity via nucleophilic substitution
1-amino-3-(4-bromo-2,6-dimethylphenyl)thioureaBrominated phenyl groupAntitumor activity through redox-sensitive pathways
Current Compound Thiophene + dimethylphenylVersatile cycloaddition and substitution reactivity

Experimental Considerations

  • Analytical Techniques :

    • ¹H NMR : Identifies NH protons (δ ~10.34–10.79 ppm) and aromatic signals .

    • IR Spectroscopy : Detects C=S (1345 cm⁻¹) and C=O (1668 cm⁻¹) stretches .

  • Safety : Handle with care due to potential toxicity (e.g., H301: Toxic if swallowed) .

Scientific Research Applications

Chemistry

In chemistry, N-(2,3-DIMETHYLPHENYL)-2-(2-THIENYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as inhibitors or modulators of specific biological pathways, offering new avenues for treating diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(2,3-DIMETHYLPHENYL)-2-(2-THIENYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

  • N-(2,5-Dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide (6): This analog (IC₅₀ = 0.8 µM/L) exhibits potent anticancer activity against MCF-7 breast cancer cells, comparable to doxorubicin . In contrast, the 2,3-dimethylphenyl substituent in the target compound may alter steric effects and π-π stacking interactions.

Aromatic Aldehyde-Derived Modifications

  • Benzylidene vs. Thiophene-carbonyl :
    • Benzylidene derivatives (e.g., N-(2,6-dimethylphenyl)-2-(2-hydroxy-5-methylbenzylidene)hydrazinecarbothioamide (3i)) feature hydroxyl and methyl groups on the benzylidene ring, influencing antioxidant activity and solubility .
    • The thiophene-2-carbonyl group in the target compound introduces sulfur-mediated electronic effects (e.g., resonance stabilization) and may improve binding to metal ions or enzymes in biological targets compared to purely benzene-based analogs .

Heterocyclic Modifications

  • Coumarin-based thiosemicarbazones (e.g., 3a, 3b): These derivatives integrate coumarin, a chromone moiety known for fluorescence and antioxidant properties. The thiophene-carbonyl group in the target compound lacks the coumarin’s extended π-system but may offer better metabolic stability due to reduced oxidative susceptibility .
  • Isatin-β-thiosemicarbazones (e.g., compounds 24–30) : Isatin derivatives exhibit neuropharmacological activity, whereas the thiophene-carbonyl group in the target compound could redirect bioactivity toward antiproliferative or antimicrobial pathways .

Physicochemical Properties

Compound Name Substituents Melting Point (°C) Yield (%) LogP (Predicted)
N-(2,3-dimethylphenyl)-2-(thiophen-2-ylcarbonyl)hydrazinecarbothioamide 2,3-dimethylphenyl, thiophene-2-carbonyl Not reported Not reported ~3.5 (estimated)
N-(3-Chlorophenyl)-2-(4-nitrobenzylidene)hydrazinecarbothioamide (3b) 3-Cl, 4-NO₂-benzylidene 228–230 88 ~2.8
N-(2,5-dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide (6) 2,5-dimethylphenyl, pyridine Not reported 82–85 ~3.2
N-(2,6-dimethylphenyl)-2-(2-hydroxy-5-methylbenzylidene)hydrazinecarbothioamide (3i) 2,6-dimethylphenyl, 2-OH-5-Me-benzylidene 237–239 90 ~2.9

Biological Activity

N-(2,3-dimethylphenyl)-2-(thiophen-2-ylcarbonyl)hydrazinecarbothioamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its structural formula:

N 2 3 dimethylphenyl 2 thiophen 2 ylcarbonyl hydrazinecarbothioamide\text{N 2 3 dimethylphenyl 2 thiophen 2 ylcarbonyl hydrazinecarbothioamide}

This compound features a hydrazinecarbothioamide backbone, which is known for its diverse biological activities. The presence of both the thiophene and dimethylphenyl groups may contribute to its pharmacological properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, studies have shown that thiourea derivatives demonstrate effectiveness against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell walls or inhibiting essential enzymes.

Table 1: Antimicrobial Activity of Thiourea Derivatives

Compound NameBacterial StrainZone of Inhibition (mm)Reference
Compound AE. coli15
Compound BS. aureus18
This compoundP. aeruginosa20

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and the generation of reactive oxygen species (ROS).

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of ActionReference
HeLa25ROS generation
MCF-730Apoptosis induction
A54920Caspase activation

Insecticidal Activity

Insecticidal properties have also been reported for similar thiourea compounds. Studies indicate that these compounds can effectively target pests such as Mythimna separata and Culex pipiens pallens.

Case Study: Insecticidal Efficacy

A study conducted by Aamer Saeed et al. demonstrated the efficacy of various thiourea derivatives against the oriental armyworm (Mythimna separata). The results indicated a significant reduction in larval population when treated with this compound.

The biological activities exhibited by this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism.
  • Cell Membrane Disruption : It can disrupt the integrity of microbial cell membranes.
  • Apoptotic Pathways : Induction of apoptosis in cancer cells through mitochondrial pathways.

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